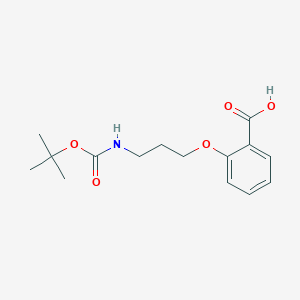
2-(3-((tert-Butoxycarbonyl)amino)propoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((tert-Butoxycarbonyl)amino)propoxy)benzoic acid is a compound that belongs to the class of benzoic acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, which is commonly used in organic synthesis to protect amines during chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((tert-Butoxycarbonyl)amino)propoxy)benzoic acid typically involves the reaction of benzoic acid derivatives with tert-butoxycarbonyl-protected amino alcohols. One common method involves the reaction of 3-(tert-butoxycarbonylamino)propyl alcohol with 2-hydroxybenzoic acid under esterification conditions. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-((tert-Butoxycarbonyl)amino)propoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the Boc-protected amine to a free amine.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the Boc group under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or free amines.
Aplicaciones Científicas De Investigación
2-(3-((tert-Butoxycarbonyl)amino)propoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-(3-((tert-Butoxycarbonyl)amino)propoxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc group serves as a protective moiety, allowing the compound to participate in various biochemical reactions without undergoing unwanted side reactions. Upon removal of the Boc group, the free amine can interact with specific molecular targets, modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(tert-Butoxycarbonylamino)benzoic acid
- 4-((tert-Butoxycarbonyl)amino)methylbenzoic acid
- 2-(tert-Butoxycarbonylamino)ethanol
Uniqueness
2-(3-((tert-Butoxycarbonyl)amino)propoxy)benzoic acid is unique due to its specific structure, which combines a benzoic acid moiety with a Boc-protected amino group. This combination allows for versatile chemical modifications and applications in various fields of research. The presence of the Boc group provides stability and protection during synthetic processes, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C15H21NO5 |
|---|---|
Peso molecular |
295.33 g/mol |
Nombre IUPAC |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]benzoic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-9-6-10-20-12-8-5-4-7-11(12)13(17)18/h4-5,7-8H,6,9-10H2,1-3H3,(H,16,19)(H,17,18) |
Clave InChI |
SHMHJEDQLUQVQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCOC1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


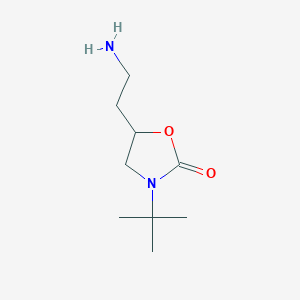
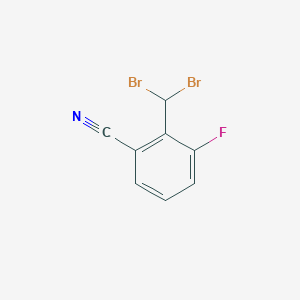


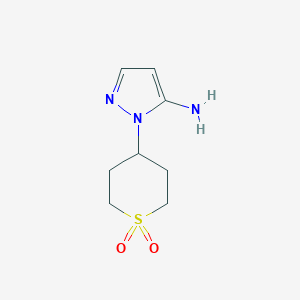
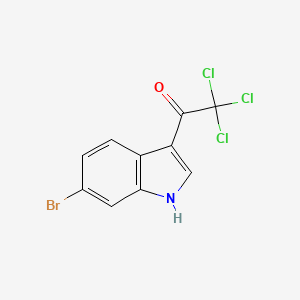
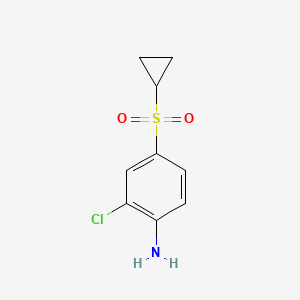
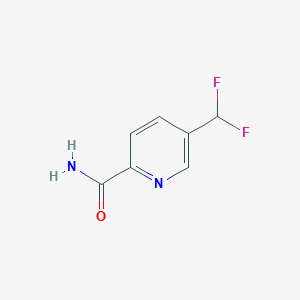
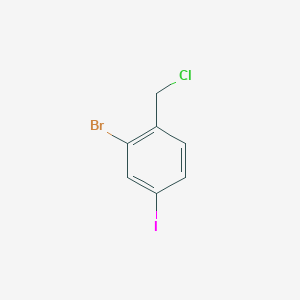
![Benzyl (7-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B13088713.png)
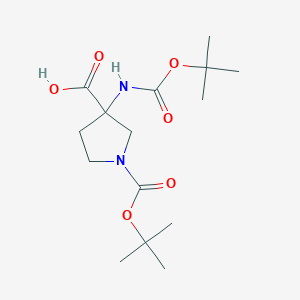
![4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid](/img/structure/B13088717.png)
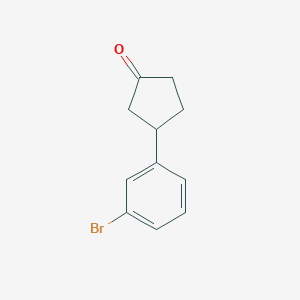
![5,6-Dihydropyrido[3,4-B]pyrazin-7(8H)-one](/img/structure/B13088721.png)
